N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazinone core substituted with a phenyl group at position 2 and an acetamide moiety at position 3. The acetamide side chain is further modified with a 4-bromophenyl group (Figure 1). Its structural complexity, characterized by a fused bicyclic pyrazolo-pyrazine system and halogenated aryl substituents, makes it a candidate for structure-activity relationship (SAR) studies against analogs with varying substituents or heterocyclic cores.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c21-15-6-8-16(9-7-15)22-19(26)13-24-10-11-25-18(20(24)27)12-17(23-25)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFLOHXAZOQYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrazine ring system.
Introduction of the bromophenyl group: This is achieved through a substitution reaction where a bromophenyl moiety is introduced to the pyrazolopyrazine core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The para-bromine on the phenyl ring serves as a prime site for nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the adjacent acetamide group.
| Reaction Type | Reagent/Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| SNAr with amines | Piperidine, K2CO3 | DMF, 80°C, 12 h | 4-aminophenyl derivative | |
| SNAr with thiols | Sodium hydrosulfide (NaSH) | Ethanol, reflux, 6 h | 4-mercaptophenyl analog | |
| Suzuki coupling | Pd(PPh3)4, Na2CO3 | DME/H2O, 90°C, 24 h | Biaryl derivatives via bromide coupling |
Key Findings :
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Bromine substitution occurs regioselectively at the para position due to steric and electronic factors.
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Suzuki reactions enable cross-coupling with aryl boronic acids, expanding structural diversity for pharmacological studies.
Oxidation and Reduction Reactions
The 4-oxo group on the pyrazolo[1,5-a]pyrazine ring undergoes redox transformations:
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Oxidation | KMnO4, H2SO4 | 0°C, 2 h | Pyrazine N-oxide formation | |
| Reduction | NaBH4, CeCl3 | MeOH, RT, 1 h | Secondary alcohol at C4 |
Mechanistic Insight :
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Oxidation with KMnO4 proceeds via electrophilic attack on the electron-rich pyrazine nitrogen.
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Selective reduction of the ketone to alcohol is achieved using CeCl3 as a stabilizing agent.
Acid/Base-Mediated Transformations
The acetamide moiety and pyrazine nitrogen participate in pH-dependent reactions:
Stability Notes :
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The compound is stable under neutral conditions but undergoes hydrolysis in strong acids/bases.
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Tautomerization influences binding affinity in biological systems .
Cross-Coupling Reactions
The bromine atom enables transition metal-catalyzed couplings:
| Reaction Type | Catalyst System | Conditions | Product Application | Reference |
|---|---|---|---|---|
| Buchwald–Hartwig | Pd2(dba)3, XPhos | Toluene, 110°C, 18 h | Aryl amine derivatives | |
| Sonogashira | PdCl2(PPh3)2, CuI | THF/Et3N, 70°C, 12 h | Alkynylated analogs |
Optimization Data :
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Pd2(dba)3/XPhos systems achieve >85% yield in aminations.
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Sonogashira reactions require strict anhydrous conditions to prevent alkyne homocoupling.
Stability and Degradation Pathways
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| Aqueous pH 1–2 | Rapid hydrolysis of acetamide | <1 h | |
| UV light (254 nm) | Photooxidation of pyrazine ring | 48 h (50% degradation) | |
| Thermal (100°C) | Decomposition via ketone rearrangement | 72 h |
Degradation Products :
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Major photodegradants include quinazoline derivatives.
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Thermal decomposition yields phenylpyrazine fragments.
Functionalization of the Pyrazolo[1,5-a]pyrazine Core
Research Gaps :
Scientific Research Applications
Anticancer Applications
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, exhibit notable anticancer activity. For instance:
- Mechanism of Action : These compounds often act by inducing apoptosis in cancer cells. Studies have indicated that they can trigger cell cycle arrest and promote programmed cell death, particularly in various human cancer cell lines such as colon and breast cancers .
- Case Studies : A series of studies demonstrated that specific pyrazolo derivatives showed significant growth inhibition percentages against various cancer types. For example, one study reported a compound with a similar structure achieving over 80% growth inhibition against ovarian and lung cancer cell lines .
Antimicrobial Activities
The antimicrobial potential of pyrazolo derivatives has been extensively documented:
- Broad-Spectrum Efficacy : Compounds related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can inhibit bacterial growth significantly, making them candidates for further development as antimicrobial agents .
- Specific Findings : In one study, certain pyrazolo derivatives demonstrated strong antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting their utility in treating bacterial infections .
Material Science Applications
Beyond biological applications, the compound's structural characteristics lend themselves to material science:
- Fluorescent Properties : Pyrazolo[1,5-a]pyrimidines have been explored for their optical properties. The ability to modify these compounds at various positions allows for the development of new fluorescent materials with applications in sensors and imaging technology .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings
Impact of Substituents on Receptor Specificity
- Methoxy Positioning: In pyridazinone analogs (), shifting the methoxy group from the 3- to 4-position on the benzyl substituent converts mixed FPR1/FPR2 ligands into FPR2-specific agonists, highlighting the importance of substituent orientation .
Heterocyclic Core Modifications
- Pyrazolo[1,5-a]pyrazinone vs. Pyridazinone: The pyridazinone core () lacks the fused pyrazine ring of the target compound, simplifying the structure but reducing rigidity, which may impact receptor binding .
- Pyrazolo[1,5-a]pyrimidine : Derivatives with pyrimidine cores () exhibit distinct electronic properties due to the nitrogen-rich ring, influencing applications in radiolabeling (e.g., F-DPA in ) .
Acetamide Side Chain Variations
Table 2: Physicochemical Properties of Selected Compounds
*logP values estimated using fragment-based methods.
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , where acetamide side chains are introduced via condensation reactions . Halogenated aryl groups are typically incorporated using Ullmann or Buchwald-Hartwig couplings .
Biological Activity
N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 423.3 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study:
A study involving structurally related pyrazolo compounds demonstrated their efficacy against breast cancer cell lines (MCF-7 and MDA-MB231). Molecular docking studies suggested that these compounds interact with key proteins involved in cancer progression, indicating a promising therapeutic avenue for this compound as well .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes could contribute to its anti-inflammatory effects.
Research Findings:
In a comparative study on various pyrazole derivatives, those with structural similarities to this compound exhibited significant inhibition of COX enzymes, leading to reduced inflammation markers in animal models .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer and inflammation pathways.
- Apoptosis Induction: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest: Evidence suggests that pyrazole derivatives can induce cell cycle arrest at various phases.
Data Table: Comparative Biological Activities
Q & A
Q. What synthetic strategies are commonly employed for N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions of pyrazolo[1,5-a]pyrazine intermediates with bromophenylacetamide derivatives under reflux conditions. For example, refluxing in dry toluene for 24 hours with carbodiimide coupling agents (e.g., EDC·HCl) and triethylamine as a base has achieved yields up to 98% . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and using inert atmospheres to prevent side reactions. Post-reaction purification via column chromatography or recrystallization (e.g., dichloromethane/hexane) is critical .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to resolve tautomeric forms (e.g., amine:imine ratios, δ 10.10–13.30 ppm for NH protons) .
- Mass spectrometry (APCI or ESI) : Confirm molecular weight (e.g., [M+H]+ peaks at m/z 544–546) .
- Elemental analysis : Validate C, H, N content (e.g., C: 52.95–54.13%, N: 11.65–12.87%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR spectra?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or solvent effects. To address this:
- Perform variable-temperature NMR to stabilize conformers .
- Use 2D NMR (e.g., COSY, NOESY) to assign coupling interactions and confirm spatial arrangements .
- Compare experimental data with computational predictions (DFT calculations for chemical shifts) .
Q. What methodologies are recommended for analyzing hydrogen bonding and crystal packing in this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine hydrogen-bond motifs (e.g., S(6) graph-set patterns) and intermolecular interactions (e.g., N–H···N, C–H···O) .
- Topology analysis : Apply Etter’s graph-set rules to classify hydrogen-bonding networks and predict crystal stability .
Q. How do substituents on the pyrazolo[1,5-a]pyrazine core influence physicochemical properties like solubility and logP?
- Methodological Answer :
- Bromophenyl groups : Increase molecular weight and hydrophobicity (logP ~2.6), reducing aqueous solubility .
- Acetamide side chains : Enhance hydrogen-bond donor/acceptor capacity (e.g., NH and carbonyl groups), improving crystallinity .
- Computational tools (e.g., SwissADME) can predict substituent effects on bioavailability and membrane permeability .
Q. What experimental and computational approaches are effective in predicting the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., TSPO for neuroimaging) using PyMOL or AutoDock .
- QSAR models : Correlate structural descriptors (e.g., polar surface area, 87.5 Ų) with activity data from analogs .
- In vitro assays : Test antioxidant or antimicrobial activity via DPPH radical scavenging or MIC assays, referencing pyrazolo-thiazine derivatives as benchmarks .
Data Contradiction Analysis
Q. How should researchers address inconsistent synthetic yields reported in literature for similar compounds?
- Methodological Answer : Variations in yields (e.g., 68.5% vs. 98%) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
